molecular formula C17H18BrN3OS B2785598 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 893983-35-2

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No. B2785598
CAS RN: 893983-35-2
M. Wt: 392.32
InChI Key: OXYMCTJPEBGKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. The compound belongs to the class of piperidine derivatives and has been found to possess a wide range of biochemical and physiological effects. In

Advantages and Limitations for Lab Experiments

One of the main advantages of studying 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone in lab experiments is its potential as a therapeutic agent. The compound has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties, which may make it a promising candidate for the development of new drugs. However, one of the limitations of studying the compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone. One area of research is the development of new drugs based on the compound's structure and pharmacological properties. Another area of research is the study of the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a treatment for cancer.

Synthesis Methods

The synthesis of 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone involves a multi-step process. The first step involves the reaction of 4-bromobenzyl chloride with 6-hydrazinylpyridazine in the presence of a base to form 6-(4-bromobenzyl)pyridazin-3-amine. The second step involves the reaction of 6-(4-bromobenzyl)pyridazin-3-amine with 1-piperidin-1-yl-ethanone in the presence of a reducing agent to form this compound.

Scientific Research Applications

2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. It has also been found to exhibit potent activity against certain types of cancer cells. In addition, the compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3OS/c18-14-6-4-13(5-7-14)15-8-9-16(20-19-15)23-12-17(22)21-10-2-1-3-11-21/h4-9H,1-3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYMCTJPEBGKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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